![molecular formula C11H14ClNO4S B1417894 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218722-33-8](/img/structure/B1417894.png)
2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H14ClNO6S2 . It is used in research .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is characterized by the presence of a 4-chlorophenyl group, a methylsulfonyl group, and an amino group attached to a butanoic acid backbone .Physical And Chemical Properties Analysis
“2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is a solid at room temperature . It has a molecular weight of 355.82 .Scientific Research Applications
Molecular Docking and Nonlinear Optical Properties : A study by Vanasundari, Balachandran, Kavimani, and Narayana (2018) investigated the vibrational, structural, electronic, and optical properties of similar butanoic acid derivatives. They found these compounds to have potential as nonlinear optical materials, and molecular docking studies suggested biological activities, particularly in inhibiting Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
Crystal Engineering and Pharmaceutical Applications : Báthori and Kilinkissa (2015) researched the crystal structure and thermal analysis of multicomponent crystals formed between baclofen (a γ-amino acid related to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid) and various acids. This study contributes to the understanding of crystal engineering, potentially influencing pharmaceutical formulation (Báthori & Kilinkissa, 2015).
Vibrational Studies and Molecular Docking Evaluation : Another study by Vanasundari, Balachandran, Kavimani, and Narayana (2017) focused on the spectroscopic investigation of a related butanoic acid derivative. Their research included a molecular docking evaluation, suggesting van der Waals interactions and potential for biological activity (Vanasundari et al., 2017).
Rhenium(V) Complexes with Amino Acids : Gagieva, Tautieva, Tsaloev, Galimov, Gagieva, and Belyaeva (2007) synthesized Rhenium(V) complexes with 2-amino-4-(methylthio)butanoic acid, a compound structurally similar to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid. This research contributes to the understanding of complex formation with amino acids (Gagieva et al., 2007).
Synthesis of New Heterocyclic Compounds : Sayed, Hamed, Meligi, Boraie, and Shafik (2003) explored the reaction of a similar butanoic acid derivative with antipyrin, leading to new heterocyclic compounds with potential biological activity (Sayed et al., 2003).
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-10(11(14)15)13(18(2,16)17)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLACUDABPCZYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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